Butyl methylphosphonofluoridate

Description

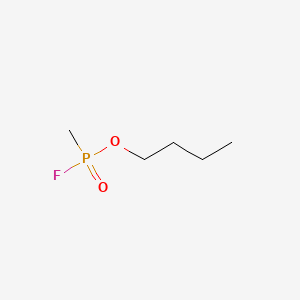

Structure

2D Structure

3D Structure

Properties

CAS No. |

352-63-6 |

|---|---|

Molecular Formula |

C5H12FO2P |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

1-[fluoro(methyl)phosphoryl]oxybutane |

InChI |

InChI=1S/C5H12FO2P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 |

InChI Key |

DPBYNDKWLKHTAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl Methylphosphonofluoridates and Analogues

Phosphorylation and Fluorination Pathways for Alkyl Methylphosphonofluoridate Formation

The formation of the crucial P-F bond in alkyl methylphosphonofluoridates can be achieved through several synthetic routes, often involving the fluorination of a suitable phosphorus-containing precursor.

One established method involves the reaction of dicyclohexylamine (B1670486) salts of O-alkyl hydrogen methylphosphonothioates with 2,4,6-trinitrofluorobenzene in an acetone (B3395972) solution. This pathway has proven particularly useful for synthesizing sterically hindered compounds like t-butyl methylphosphonofluoridate, which are otherwise difficult to obtain. researchgate.net

More recent advancements have focused on the direct fluorination of readily available alkyl phosphonates. d-nb.info A significant challenge in this approach is the low electrophilicity of the pentavalent phosphorus (PV) center and the high energy of the P=O bond. d-nb.info To overcome this, a late-stage fluorination technique has been developed where alkyl phosphonates are electrophilically activated using triflic anhydride (B1165640) (Tf₂O) and N-heteroaromatic bases. This activation enables a subsequent nucleophilic fluorination at room temperature, proceeding through reactive phosphine (B1218219) intermediates to form the desired fluorophosphinates. d-nb.info This method is notable for its broad applicability to various dialkyl and monoalkyl phosphonates. d-nb.info

Another approach involves the phosphine-catalyzed fluorination of alkyl halides. While demonstrated for tertiary alkyl chlorides using triphenylphosphine (B44618) (PPh₃) and silver fluoride (B91410) (AgF), this highlights ongoing research into catalytic methods for creating carbon-fluorine bonds under mild conditions. nih.gov

Table 1: Comparison of Fluorination Pathways

| Pathway | Precursor | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Thioate Fluorination | O-alkyl hydrogen methylphosphonothioate (dicyclohexylamine salt) | 2,4,6-trinitrofluorobenzene | Effective for sterically hindered analogues like t-butyl methylphosphonofluoridate. | researchgate.net |

| Electrophilic Activation | Alkyl phosphonate (B1237965) | Triflic anhydride (Tf₂O), N-heteroaromatic bases, Fluoride source | Enables late-stage fluorination of readily available phosphonates at room temperature. | d-nb.info |

Stereoselective Synthesis of Methylphosphonofluoridate Isomers

The phosphorus atom in alkyl methylphosphonofluoridates is an asymmetric, or chiral, center, meaning these compounds exist as stereoisomers (enantiomers) that are mirror images of each other. researchgate.net The biological and chemical properties of these isomers can differ significantly. For instance, the (-)-enantiomer of isopropyl methylphosphonofluoridate (sarin) reacts with the enzyme acetylcholinesterase (AChE) thousands of times faster than the (+)-enantiomer. researchgate.net This highlights the critical importance of stereoselectivity in synthesis.

Stereoselective synthesis aims to produce a specific desired isomer in higher yield than the others. mdpi.com This is often achieved by using chiral auxiliaries, catalysts, or starting materials that influence the three-dimensional outcome of the reaction. mdpi.com One strategy to enhance stereoselectivity is through "double stereodifferentiation," where more than one chiral element is introduced into the reaction system to control the formation of the new stereocenter. mdpi.com

In the broader field of organophosphorus chemistry, methods have been developed for the stereoselective reduction of ketophosphonates. One such method employs a chiral complex formed from sodium borohydride (B1222165) and tartaric acid, which can selectively produce one enantiomer of a hydroxyphosphonate. mdpi.com Such principles of asymmetric synthesis are central to producing specific, optically active methylphosphonofluoridate isomers. mdpi.com

Synthesis of Radiolabelled Methylphosphonofluoridates for Mechanistic Tracing

To study the mechanisms of action, metabolism, and environmental fate of these compounds, researchers often use radiolabelled analogues. By incorporating a radioactive isotope, the molecule can be tracked and detected at very low concentrations.

A common method involves the synthesis of compounds containing Phosphorus-32 (³²P), a beta-emitting isotope. Procedures have been developed for the safe, multi-curie level synthesis of ³²P-labelled isopropyl methylphosphonofluoridate. osti.gov This specific synthesis route was designed to utilize irradiated red phosphorus as the starting material, converting it into the final, highly radioactive product without the need for extensive remote handling equipment. osti.gov

The development of modern imaging techniques has also driven research into radiolabelling. The late-stage fluorination of alkyl phosphonate precursors is being explored for the development of Positron Emission Tomography (PET) tracers, which typically use short-lived positron-emitting isotopes like Fluorine-18. d-nb.info

Precursor Chemistry and Intermediate Reactions in Methylphosphonofluoridate Synthesis

The synthesis of butyl methylphosphonofluoridate relies on a foundation of precursor chemicals and a series of intermediate reactions. Key precursors include methylphosphonic dichloride and its fluorinated derivatives. dtic.mil The synthesis of methylphosphonic difluoride, a crucial intermediate, can be achieved by reacting methylphosphonic dichloride with a fluorinating agent. While sodium fluoride has been used, this reaction can result in impurities. dtic.mil A more convenient and effective method utilizes sodium hexafluorosilicate, which reacts with methylphosphonic dichloride to produce methylphosphonic difluoride in high yields of 86% to 91%. dtic.mil

Another fundamental class of precursors is the alkyl hydrogen methylphosphonates. A versatile, three-stage route has been established for their synthesis with various alkyl groups (R), including isobutyl and n-butyl. researchgate.net

Transesterification: Trimethyl phosphite (B83602) is reacted with an alcohol (ROH) using a sodium catalyst to form a mixed phosphite, (MeO)₂POR.

Michaelis-Arbuzov Reaction: The mixed phosphite is then treated with methyl iodide, which converts it to an alkyl methyl methylphosphonate (B1257008), RO(MeO)P(O)Me.

Selective Demethylation: The final step uses bromotrimethylsilane (B50905) to selectively remove one of the methyl groups, followed by methanolysis, to yield the desired alkyl hydrogen methylphosphonate, RO(HO)P(O)Me. researchgate.net

During the synthesis, short-lived, highly reactive intermediates are formed. In the electrophilic activation pathway for fluorination, the reaction of an alkyl phosphonate with triflic anhydride (Tf₂O) initially forms a λ⁴σ⁴ P⁺ intermediate (INT-1), according to Density Functional Theory (DFT) calculations. d-nb.info This intermediate can then interact with a base to form a subsequent intermediate (INT-2) before the final fluorination step occurs. d-nb.info Understanding these transient species is crucial for optimizing reaction conditions and improving yields.

Table 2: Three-Stage Synthesis Yields for Alkyl Hydrogen Methylphosphonates

| Alkyl Group (R) | (MeO)₂POR Yield (%) | RO(MeO)P(O)Me Yield (%) | RO(HO)P(O)Me Yield (%) | Reference |

|---|---|---|---|---|

| n-Butyl | 64 | 78 | 97 | researchgate.net |

| iso-Butyl | 50 | 78 | 95 | researchgate.net |

| sec-Butyl | 24 | 72 | 96 | researchgate.net |

Elucidating Stereochemical Aspects and Chiral Recognition in Butyl Methylphosphonofluoridate Systems

Diastereoisomeric Characterization and Separation Techniques

The identity of the butyl group in Butyl methylphosphonofluoridate is fundamental to its stereochemistry. While the n-butyl isomer is achiral at the butyl group, the use of a sec-butyl (2-butyl) group introduces a second chiral center in addition to the phosphorus atom. This results in the formation of diastereomers. The National Institute of Standards and Technology (NIST) Chemistry WebBook lists distinct entries for n-Butyl methylphosphonofluoridate and 2-Butyl methylphosphonofluoridate, with the latter explicitly noted to exist as diastereomers. nist.gov

The characterization and separation of these diastereomers are crucial for understanding their individual properties. Gas chromatography is a documented method for analyzing this compound isomers. nist.gov For more complex mixtures of diastereomeric organophosphorus compounds, advanced analytical techniques are employed. Methods such as metal ion complexation chromatography (MICC) and in-series reversed phase-strong anion exchange chromatography (RP-SAX) have proven effective in separating diastereomers of structurally related phosphorothioate (B77711) oligonucleotides, suggesting their potential applicability to phosphonofluoridate systems. nih.gov These techniques exploit subtle differences in the stereochemistry of the molecules to achieve separation. nih.gov Additionally, 31P NMR spectroscopy is a powerful tool for characterizing the diastereoisomeric distribution in such compounds. nih.gov

Table 1: Known Isomers of this compound

This interactive table provides details on different isomers of this compound based on NIST data.

| Isomer Name | CAS Registry Number | Molecular Formula | Notes |

| n-Butyl methylphosphonofluoridate | 352-63-6 | C₅H₁₂FO₂P | Butyl group is achiral. |

| 2-Butyl methylphosphonofluoridate | 352-52-3 | C₅H₁₂FO₂P | Exists as diastereomers (diastereomer #1, diastereomer #2 noted). nist.gov |

Stereospecificity of Reactions Involving the Phosphonyl Center

Reactions at the chiral phosphorus center of organophosphorus compounds are often highly stereospecific. While specific studies on this compound are not detailed in the provided search results, the behavior of the closely related compound Soman (B1219632) (pinacolyl methylphosphonofluoridate) offers significant insight. Soman possesses two chiral centers, leading to four stereoisomers. nih.gov

The elimination pathways for Soman stereoisomers are markedly different, demonstrating profound stereospecificity. The less toxic C(±)P(+) isomers are primarily eliminated through enzymatic hydrolysis. nih.gov In contrast, the major elimination route for the highly toxic C(±)P(-) isomers is covalent binding to various proteins, which competes with their binding to the target enzyme, acetylcholinesterase. nih.gov This differential reactivity, where one pair of isomers is preferentially hydrolyzed while the other preferentially binds to proteins, underscores the high degree of stereospecificity in reactions involving the phosphonyl center. It is highly probable that the enantiomers of this compound would exhibit similar stereospecific interactions and metabolic pathways.

Conformational Analysis of Butyl Methylphosphonofluoridates

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds, particularly the P-O and O-C bonds of the butoxy group. A comprehensive conformational analysis identifies the most stable spatial arrangements (conformers) of the molecule. While direct conformational analysis data for this compound is limited, studies on analogous molecules like (−)-R-t-Butylphenylphosphinoamidate provide a framework for understanding the potential conformations. nih.gov

Enantiomeric Purity and Isomer-Specific Reactivity Studies

The phosphorus atom in this compound is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers. The enantiomeric purity, or the relative amount of each enantiomer in a sample, is a critical parameter because enantiomers can have dramatically different biological activities.

Studies on the nerve agent Soman clearly illustrate the concept of isomer-specific reactivity. Soman has four stereoisomers, often referred to by the chirality at the phosphorus (P) and carbon (C) centers. The blood levels and toxicokinetics of these isomers vary significantly. nih.gov The relatively non-toxic P(+) isomers (C(±)P(+)) are cleared from the bloodstream within minutes, primarily by hydrolysis. nih.gov Conversely, the highly toxic P(-) isomers (C(±)P(-)) persist in the blood for much longer periods at toxicologically relevant concentrations. nih.gov This stark difference in toxicity and metabolic fate is a direct consequence of the stereochemistry at the phosphorus center, which dictates how well the molecule fits into the active site of its biological target, acetylcholinesterase. This profound difference in biological effect based on stereochemistry highlights why enantiomeric purity and isomer-specific reactivity are paramount in the study of chiral organophosphorus compounds like this compound.

Table 2: Isomer-Specific Reactivity of the Analogue Compound Soman

This interactive table summarizes the differing reactivity and elimination pathways of Soman stereoisomers.

| Soman Isomer Group | Relative Toxicity | Primary Elimination Pathway | Persistence in Blood |

| C(±)P(+) | Relatively non-toxic | Enzymatic hydrolysis nih.gov | Disappear within minutes nih.gov |

| C(±)P(-) | Highly toxic | Binding to various proteins nih.gov | 50-100 minutes at toxic levels nih.gov |

Mechanistic Investigations of Butyl Methylphosphonofluoridate Reactivity and Interactions

Hydrolytic Degradation Mechanisms

The hydrolytic degradation of organophosphorus compounds like butyl methylphosphonofluoridate is a primary pathway for their decomposition in aqueous environments. This process can be influenced by several factors, including pH, the presence of buffers, and oxidizing agents.

The hydrolysis of this compound primarily involves a nucleophilic attack on the electrophilic phosphorus atom. In aqueous solutions, water or hydroxide (B78521) ions act as the nucleophile. The reaction proceeds via the cleavage of the P-F bond, which is the most labile bond in the molecule. This is a common degradation pathway for G-series nerve agents, leading to the formation of the corresponding phosphonic acid monoester.

The rate of hydrolysis of organophosphorus compounds can be influenced by the composition of the buffer solution. Certain buffer components can act as catalysts, accelerating the degradation process. This can occur through general base catalysis, where the buffer anion facilitates the nucleophilic attack of water by deprotonating it, or through nucleophilic catalysis, where the buffer anion itself acts as the nucleophile.

In addition to nucleophilic hydrolysis, oxidative processes can also contribute to the degradation of this compound. Oxidizing agents, such as hypochlorite (B82951) (the active ingredient in bleach), can effectively destroy organophosphorus compounds nih.gov. These oxidative methods typically lead to the cleavage of the P-C or P-O bonds, resulting in the formation of less toxic products.

The reaction with strong oxidants can lead to the complete mineralization of the compound. For instance, photocatalytic degradation on surfaces like titanium dioxide (TiO2) can lead to the formation of phosphate, fluoride (B91410), and carbon dioxide bakerlab.org. The specific products of oxidative hydrolysis of this compound would likely include butyl methylphosphonic acid and ultimately methylphosphonic acid, similar to other G-series agents nih.gov.

Enzymatic Interactions and Reaction Mechanisms

This compound, like other organophosphorus compounds, is a potent inhibitor of serine hydrolases, a large and diverse family of enzymes that play crucial roles in various physiological processes nih.gov.

The primary mechanism of action of methylphosphonofluoridates is the irreversible inhibition of serine hydrolases, such as acetylcholinesterase (AChE). This inhibition occurs through the phosphorylation of the catalytically active serine residue in the enzyme's active site nih.gov.

The process begins with the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of the this compound molecule. This leads to the formation of a covalent phosphonyl-enzyme conjugate and the displacement of the fluoride leaving group. This phosphorylation effectively renders the enzyme inactive, as the active site serine is no longer available to participate in the normal catalytic cycle of hydrolyzing its natural substrate (e.g., acetylcholine for AChE). The catalytic triad (B1167595) of the enzyme, typically consisting of serine, histidine, and an acidic residue (like aspartate or glutamate), facilitates this phosphorylation reaction.

Following the initial phosphorylation of the enzyme, a secondary process known as "aging" can occur. Aging is a time-dependent, irreversible modification of the phosphonyl-enzyme conjugate that renders it resistant to reactivation by standard antidotes like oximes. This process involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom dntb.gov.ua.

In the case of the this compound-enzyme adduct, aging would involve the cleavage of the O-butyl bond, resulting in a negatively charged methylphosphonate (B1257008) adduct on the serine residue. This dealkylation is believed to proceed through the formation of a carbocation intermediate from the leaving alkyl group. The rate of this dealkylation process is dependent on the structure of the alkyl group. Studies on acetylcholinesterase inhibited by various alkyl methylphosphonofluoridates have shown that the rate of dealkylation varies with the structure of the alkyl group. While specific data for the n-butyl isomer is unavailable, the dealkylation rates for other isomers provide insight into this process.

Dealkylation Rates of Acetylcholinesterase Inhibited by Various Alkyl Methylphosphonofluoridates

| Inhibitor | Alkyl Group | Rate Constant (min⁻¹) at 37°C, pH 7.4 | Half-life (min) |

|---|---|---|---|

| Isopropyl methylphosphonofluoridate (Sarin) | Isopropyl | 0.0023 | 301 |

| sec-Butyl methylphosphonofluoridate | sec-Butyl | 0.0046 | 151 |

| 1,2-Dimethylpropyl methylphosphonofluoridate | 1,2-Dimethylpropyl | 0.0115 | 60 |

| 1,2,2-Trimethylpropyl methylphosphonofluoridate (Soman) | 1,2,2-Trimethylpropyl | 0.1155 | 6 |

| Cyclohexyl methylphosphonofluoridate | Cyclohexyl | 0.0092 | 75 |

Data adapted from a study on the dealkylation of inhibited acetylcholinesterase. These values illustrate the influence of the alkyl group's structure on the rate of the aging process.

Structural Determinants of Enzyme-Methylphosphonofluoridate Interactions (Active Site Residues)

The interaction between methylphosphonofluoridates, such as this compound, and the active sites of various enzymes is a critical area of study, particularly for understanding their mechanism of toxicity and for the development of effective countermeasures. The precise geometry and amino acid composition of the enzyme's active site are key determinants of the affinity and reactivity of these organophosphorus compounds.

The active site of target enzymes, most notably acetylcholinesterase (AChE), is characterized by a deep gorge containing a catalytic triad and specific binding pockets. For methylphosphonofluoridates, the interaction is primarily dictated by the covalent modification of a catalytically essential serine residue within this active site. The phosphorus atom of the methylphosphonofluoridate is attacked by the hydroxyl group of the serine, leading to the formation of a stable phosphonylated enzyme and the displacement of the fluoride leaving group.

Several key amino acid residues within the active site gorge play crucial roles in orienting the methylphosphonofluoridate molecule for this reaction. These residues contribute to the binding affinity through a combination of hydrophobic, electrostatic, and van der Waals interactions. While direct structural studies on this compound are limited, extensive research on analogous compounds like sarin (B92409) (isopropyl methylphosphonofluoridate) provides significant insights into these interactions.

Key Active Site Residues in Acetylcholinesterase (AChE):

| Residue/Site | Function in Methylphosphonofluoridate Interaction |

| Catalytic Triad (Ser203, His447, Glu334) | The serine residue (Ser203 in human AChE) acts as the primary nucleophile, attacking the phosphorus atom of the organophosphate. Histidine (His447) and Glutamate (Glu334) facilitate this by acting as a charge-relay system, increasing the nucleophilicity of the serine hydroxyl group. |

| Acyl-binding Pocket | This hydrophobic pocket, typically accommodating the acetyl group of acetylcholine, interacts with the methyl group of the methylphosphonofluoridate. Residues such as Trp236 and Phe295 contribute to this interaction. |

| Choline-binding Site (Anionic Site) | While methylphosphonofluoridates lack the quaternary ammonium group of acetylcholine, the alkyl group (e.g., butyl group) can engage in hydrophobic interactions within this region, which is rich in aromatic residues like Trp86. The size and shape of the alkyl group can influence the binding affinity and the rate of phosphonylation. |

| Oxyanion Hole | Formed by the backbone amide hydrogens of Gly121, Gly122, and Ala204, this feature stabilizes the negative charge that develops on the oxygen atom of the phosphonate (B1237965) during the formation of the transition state, thereby facilitating the reaction. |

The butyl group of this compound is expected to engage in more extensive hydrophobic interactions within the active site gorge compared to the smaller isopropyl group of sarin. This could potentially influence its binding orientation and the efficiency of the phosphonylation reaction. The flexibility of the butyl chain may allow for optimal positioning within the hydrophobic regions of the active site, potentially affecting both the rate of inhibition and the subsequent aging process, where a dealkylation of the phosphonylated enzyme can occur, leading to an irreversible inhibition.

Catalytic Hydrolysis by Organophosphorus Hydrolases (e.g., DFPase, PTE, PON1)

Organophosphorus hydrolases (OPH) are a class of enzymes capable of detoxifying organophosphorus compounds, including methylphosphonofluoridates, by catalyzing the hydrolysis of the P-F (phosphorus-fluorine) or other ester bonds. This enzymatic detoxification is a critical area of research for the development of bioscavengers and bioremediation technologies. The catalytic mechanisms and active site architectures of these enzymes are diverse, with several key examples being Diisopropylfluorophosphatase (DFPase), Phosphotriesterase (PTE), and Paraoxonase 1 (PON1).

Diisopropylfluorophosphatase (DFPase):

DFPase, originally isolated from squid, efficiently hydrolyzes the P-F bond of various organophosphorus nerve agents. The catalytic mechanism of DFPase involves a calcium ion cofactor in the active site that is crucial for catalysis. acs.orgmdpi.com The proposed mechanism for the hydrolysis of compounds like sarin involves the activation of a water molecule by the active site residue Asp229, which then acts as a nucleophile attacking the phosphorus center. nih.govbiotechrep.ir This contrasts with the hydrolysis of its namesake substrate, DFP, where Asp229 itself acts as the nucleophile, forming a covalent phosphoenzyme intermediate. nih.govbiotechrep.ir

Key Active Site Residues and Features of DFPase:

| Residue/Feature | Role in Catalysis |

| Catalytic Ca²⁺ ion | Coordinates with the substrate and activates a water molecule for nucleophilic attack. mdpi.com |

| Asp229 | Acts as a general base to activate a water molecule for the hydrolysis of sarin-like compounds. nih.govbiotechrep.ir For DFP, it acts as a direct nucleophile. nih.govbiotechrep.ir |

| His287 | While not essential, it is considered beneficial for catalysis, potentially by protonating the leaving group. mdpi.comnih.gov |

| Hydrophobic Pockets | Accommodate the alkyl groups of the substrate, influencing substrate specificity. nih.gov |

Phosphotriesterase (PTE):

PTE, a bacterial enzyme, exhibits broad substrate specificity and a very high catalytic efficiency for the hydrolysis of a wide range of organophosphorus compounds. Its active site contains a binuclear metal center, typically zinc (Zn²⁺), which is essential for catalysis. acs.org The two metal ions work in concert to activate a water molecule, which then acts as a nucleophile to attack the phosphorus atom of the substrate. acs.org This mechanism proceeds via a direct displacement, leading to the hydrolysis of the P-O, P-F, or P-S bond. nih.gov

Key Active Site Residues and Features of PTE:

| Residue/Feature | Role in Catalysis |

| Binuclear Metal Center (e.g., Zn²⁺/Zn²⁺) | Essential for activating the nucleophilic water molecule and polarizing the P=O bond of the substrate. acs.org |

| Carboxylated Lys169 | Bridges the two metal ions and is crucial for maintaining the active site structure. |

| Asp301 | Part of a hydrogen-bonding network that may be involved in proton shuttling during catalysis. acs.org |

| Hydrophobic binding pockets | Accommodate the different ester groups of the substrate, determining its specificity. |

Paraoxonase 1 (PON1):

PON1 is a mammalian serum enzyme associated with high-density lipoprotein (HDL) that possesses lactonase activity as its native function but can also hydrolyze a variety of organophosphorus compounds. njmonline.nlnih.gov Similar to DFPase, PON1 is a calcium-dependent enzyme. mdpi.com Its active site contains a catalytic calcium ion and a structural calcium ion. njmonline.nl The catalytic mechanism is thought to involve a single metal ion and proceeds through a covalent enzyme intermediate. nih.gov The efficiency of PON1 in hydrolyzing specific organophosphates can be influenced by genetic polymorphisms, such as the Q192R variation. nih.govnih.gov

Key Active Site Residues and Features of PON1:

| Residue/Feature | Role in Catalysis |

| Catalytic Ca²⁺ ion | Essential for catalysis, likely by activating a water molecule or a nearby residue. mdpi.com |

| His115-His116 dyad | Implicated in the catalytic mechanism, potentially involved in proton transfer. |

| Flexible active site loop (residues 70-81) | Covers the active site and can change conformation to accommodate different substrates. mdpi.com |

| Tyr71 | A key residue within the flexible loop that influences substrate binding and catalytic activity. acs.org |

The hydrolysis of this compound by these enzymes would depend on how well the butyl group is accommodated within their respective active site binding pockets. The larger and more hydrophobic butyl group might favor binding to enzymes with more spacious and hydrophobic active sites.

Thermal Degradation and Pyrolysis Mechanisms

The thermal stability and degradation pathways of this compound are important for understanding its persistence in the environment and for developing effective decontamination and disposal methods. While specific studies on the thermal degradation of this compound are not widely available, the pyrolysis of analogous G-series nerve agents, such as sarin (isopropyl methylphosphonofluoridate) and soman (B1219632) (pinacolyl methylphosphonofluoridate), has been investigated and provides a reliable model for its expected behavior.

The primary thermal degradation pathway for these methylphosphonofluoridates involves an intramolecular elimination reaction, often referred to as a Cope-type elimination. This process is initiated by the transfer of a hydrogen atom from the alkyl group to the phosphoryl oxygen, proceeding through a cyclic transition state.

For this compound, the proposed thermal degradation mechanism would lead to the formation of an alkene and methylphosphonofluoridic acid. Specifically, the reaction would likely proceed as follows:

CH₃P(O)(F)OCH₂CH₂CH₂CH₃ → CH₃P(O)(F)OH + CH₂=CHCH₂CH₃ (this compound → Methylphosphonofluoridic acid + 1-Butene)

Alternatively, if the hydrogen is abstracted from the second carbon of the butyl chain, 2-butene could also be formed.

Studies on sarin have shown that it thermally decomposes to form propylene and methylphosphonofluoridic acid. researchgate.net Similarly, the thermal breakdown of soman is expected to produce pinacolyl alcohol and methylphosphonofluoridic acid. researchgate.net These findings strongly support the proposed degradation pathway for this compound.

The pyrolysis of these compounds at higher temperatures, such as those encountered in incineration, would lead to further fragmentation of the initial degradation products. Methylphosphonofluoridic acid would likely decompose further to yield various phosphorus-containing species, hydrofluoric acid (HF), and oxides of carbon and phosphorus. The butene formed would undergo typical hydrocarbon combustion reactions.

The rate of thermal degradation is dependent on temperature and the presence of other substances that can act as catalysts or inhibitors. The presence of water can lead to hydrolysis, competing with the pyrolysis pathway. The products of thermal degradation, particularly methylphosphonofluoridic acid, are themselves toxic and corrosive, which must be considered in any high-temperature decontamination process.

Environmental Transformation and Remediation Strategies for Butyl Methylphosphonofluoridates

Abiotic Degradation Pathways in Environmental Matrices (e.g., soil, water)

The primary abiotic degradation pathway for organophosphorus compounds like butyl methylphosphonofluoridate in environmental matrices such as soil and water is hydrolysis. This process involves the cleavage of the phosphorus-fluorine (P-F) bond by water. The rate of hydrolysis is significantly influenced by pH, with the reaction proceeding more rapidly under alkaline conditions. nih.govwikipedia.org For instance, the half-life of the related compound sarin (B92409) is 5.4 hours at a neutral pH and room temperature, but this decreases to just 15 minutes at a pH of 9. nih.gov

In soil, the persistence of such compounds can vary. While some studies have observed persistence for up to four years, others report no biodegradation in certain subsurface soils or aquifer materials. cdc.gov Abiotic hydrolysis in soil can occur, but the process is generally slow unless influenced by factors like the presence of dissolved organic matter or highly acidic conditions. cdc.gov The sorption of these compounds to soil particles can also affect their availability for degradation.

Photolytic degradation, or breakdown by light, is generally not a significant pathway for these compounds in soil or water unless sensitizers or specific conditions are present. cdc.gov For example, photolysis of atrazine, another persistent organic compound, has not been demonstrated in water without substantial amounts of dissolved organic matter or acidic conditions. cdc.gov

Biotic Degradation Processes and Microbial Interactions

Microorganisms play a crucial role in the breakdown of organophosphorus compounds in the environment. nih.govnih.govoup.com Several bacterial and some fungal species have been isolated that can degrade a wide range of these compounds, often utilizing them as a source of phosphorus or carbon. nih.govnih.govoup.com The initial and most significant step in the microbial degradation of many organophosphorus compounds is the enzymatic hydrolysis of the P-O or P-F bonds. oup.comoup.com

The key enzyme in this process is often an organophosphate hydrolase (OPH) or phosphotriesterase (PTE), which catalyzes the initial hydrolytic cleavage. nih.govoup.com The gene encoding for OPH, the opd (organophosphate degrading) gene, has been identified in various geographically and taxonomically diverse bacteria. nih.govoup.com This has led to the potential for using engineered microorganisms with enhanced degradative capabilities for bioremediation purposes. nih.gov

Microbial consortia have been shown to be effective in degrading related compounds. For instance, a microbial consortium in a packed-bed biofilm reactor demonstrated high removal efficiencies for methyl tertiary-butyl ether (MTBE), a compound with some structural similarities in terms of microbial degradation pathways. nih.gov The metabolism by microorganisms can lead to the complete mineralization of the organophosphorus compound, converting it into less harmful inorganic products. nih.govnih.gov

Catalytic Decomposition and Decontamination Methodologies

In addition to natural degradation processes, various catalytic methods have been developed to accelerate the decomposition of organophosphorus compounds for decontamination purposes.

Metal-Catalyzed Hydrolysis Systems

Metal-based catalysts, particularly those involving metal-organic frameworks (MOFs) and polyoxometalates (POMs), have shown significant promise in hydrolyzing organophosphorus nerve agents and their simulants. mdpi.comosti.govresearchgate.net Zirconium-based MOFs (Zr-MOFs) have emerged as highly effective catalysts, capable of rapidly hydrolyzing these compounds. acs.orgacs.orgresearchgate.net The mechanism often involves the Lewis acidic metal sites on the MOF activating the P=O group, which facilitates a nucleophilic attack by water or a hydroxide (B78521) ion. mdpi.compreprints.org

Different MOFs, such as UiO-66-NH2, NU-1000, MOF-808, and PCN-777, have demonstrated excellent degradation capabilities for various chemical warfare agents under basic conditions. acs.org The catalytic efficiency can be influenced by the structure of the MOF and the presence of functional groups. acs.org For example, the presence of an amine group, either in the MOF structure or the agent itself, can significantly affect the degradation rate in water. acs.org

Polyoxometalates (POMs) are another class of metal-oxide clusters that can catalyze the degradation of these compounds through both hydrolysis and oxidation. osti.govacs.orgnih.gov Some POMs can be incorporated into materials to provide a decontaminating capability at ambient temperatures. nih.gov

Interactive Table: Metal-Catalyzed Hydrolysis of Organophosphorus Simulants

| Catalyst | Simulant | Conditions | Half-life | Reference |

| UiO-67-m-NMe2 | VX | Basic solution | 1.8 min | acs.org |

| MFU-4l | GD simulant (DMNP) | Aqueous solution | <1 min | researchgate.net |

| Hybrid Polyoxomolybdate | DECP | Room temperature | ~10 min (99% conversion) | acs.org |

| Zr-MOF/hydrogel | Nerve agent | Practical conditions | Not specified (highest efficiency to date) | researchgate.net |

Reactive Polymer-Based Degradation Approaches

Reactive polymers offer a versatile platform for the decontamination of chemical warfare agents. researchgate.netnih.gov These polymers can be engineered with functional groups that actively degrade organophosphorus compounds. researchgate.net The advantages of using polymers include their low cost, ease of fabrication into various forms like films and fibers, and the ability to be incorporated into protective equipment. researchgate.netnih.gov

Polymers containing nucleophilic groups such as oximates have demonstrated effective hydrolysis of nerve agents. researchgate.net For example, polyacrylamidoxime (PANOx) and poly(N-hydroxyacrylamide) (PHA) can hydrolyze agents like sarin and soman (B1219632), with the half-life of sarin (GB) being less than 3 minutes in the presence of these polymers. researchgate.net Polymers of intrinsic microporosity (PIMs) functionalized with amidoxime (B1450833) groups have also shown promising performance in detoxifying organophosphate simulants. acs.org Another approach involves doping polymers with photosensitizers that generate singlet oxygen, which can then oxidize and decontaminate the chemical agent. nih.gov

Supramolecular Encapsulation for Stabilization or Degradation (e.g., cyclodextrins)

Supramolecular chemistry, particularly the use of host-guest systems like cyclodextrins (CDs), provides a unique approach to either stabilize or promote the degradation of organophosphorus compounds. beilstein-journals.orgnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com This structure allows them to encapsulate guest molecules, including organophosphorus agents. beilstein-journals.org

The formation of an inclusion complex between a cyclodextrin (B1172386) and an organophosphorus compound can have several outcomes. It can sequester the agent, effectively neutralizing it. nih.gov More importantly, CDs can be chemically modified to act as catalysts for the hydrolysis of the encapsulated agent. beilstein-journals.org For instance, an oxime-functionalized cyclodextrin, 6-OxP-CD, was found to significantly accelerate the degradation of the nerve agent soman (GD) under physiological conditions. nih.gov The binding affinity and catalytic efficiency depend on the specific type of cyclodextrin and the structure of the organophosphorus compound. beilstein-journals.orgnih.govnih.govnih.gov

Interactive Table: Cyclodextrin-Mediated Degradation of Nerve Agents

| Cyclodextrin Derivative | Nerve Agent | Outcome | Half-life | Reference |

| 6-OxP-CD | Cyclosarin (GF) | Instantaneous degradation | Not applicable | nih.gov |

| 6-OxP-CD | Soman (GD) | Significant degradation | ~2 hours | nih.gov |

| β-CD | Soman (GD) | Slow degradation (similar to buffer) | ~22 hours | nih.gov |

| 6-OxP-CD | VX | Markedly faster degradation | ~20% remaining after 24 hours | nih.gov |

Formation and Fate of Methylphosphonic Acid Degradation Products

The degradation of this compound, similar to other methylphosphonate-based nerve agents like sarin and soman, leads to the formation of methylphosphonic acid (MPA) as a primary and stable breakdown product. wikipedia.orgnih.gov MPA is an organophosphorus compound with the formula CH₃P(O)(OH)₂. wikipedia.org It is considered a key indicator for the past presence of these nerve agents due to its persistence in the environment. wikipedia.org

Methylphosphonic acid is found in the environment not only as a degradation product of nerve agents but also from certain pesticides and flame retardants. nih.gov It is very stable and its environmental fate is a subject of ongoing research. nih.gov In aqueous environments, it is not expected to adsorb significantly to suspended solids and sediment. nih.gov While hydrolysis is not a relevant degradation pathway for MPA itself due to the lack of hydrolyzable functional groups, biodegradation can occur. nih.gov

Some marine microbes can utilize methylphosphonic acid as a phosphorus source, breaking the stable carbon-phosphorus (C-P) bond. nih.govacs.org An oxidative pathway for the catabolism of MPA has been identified in Gimesia maris, where it is converted to hydroxymethylphosphonic acid and then to formic acid and inorganic phosphate. acs.org Photodegradation of MPA can also occur, particularly under UV irradiation, where cleavage of the C-P bond is facilitated by hydroxyl radicals. nih.govrsc.org The degradation is generally more rapid under alkaline conditions. rsc.org

Advanced Analytical Methodologies for Detection and Characterization of Butyl Methylphosphonofluoridates

Chromatographic Separations for Isomer and Degradation Product Analysis

Chromatographic methods are paramount for separating the complex mixtures that can arise from the synthesis or degradation of Butyl methylphosphonofluoridate. The choice of technique depends on the volatility and polarity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. uw.edu.plyoutube.comnih.govnih.gov The gas chromatograph separates components of a mixture based on their interaction with a stationary phase within a capillary column, after which the mass spectrometer fragments the individual components and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. youtube.com

For the analysis of nerve agent homologues, specific GC parameters have been established that are applicable to this compound. uw.edu.plmaxwellsci.com Electron Ionization (EI) is commonly used, typically at 70 eV, to induce fragmentation. uw.edu.plmaxwellsci.com The resulting mass spectra can be compared against spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST) and the Organisation for the Prohibition of Chemical Weapons (OPCW), for confident identification. nih.govmdpi.com

Degradation products, which are often less volatile and more polar, typically require a derivatization step before GC-MS analysis. nih.gov Silylation and alkylation are common derivatization strategies that increase the volatility of hydrolysis products like methylphosphonic acid, making them amenable to GC analysis. nih.govnih.gov

Table 1: Illustrative GC-MS Parameters for Organophosphorus Compound Analysis

| Parameter | Value/Type | Source |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., SE-54, BP5) | uw.edu.plmaxwellsci.com |

| Column Dimensions | 25-30 m length, 0.25-0.32 mm internal diameter, 0.25-1.0 µm film thickness | uw.edu.plmaxwellsci.com |

| Carrier Gas | Helium | uw.edu.pl |

| Temperature Program | Initial 40-60°C, ramped at 10°C/min to 260-280°C | uw.edu.plmaxwellsci.com |

| Injector Temperature | 250°C | uw.edu.pl |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | uw.edu.plmaxwellsci.com |

| Electron Energy | 70 eV | uw.edu.plmaxwellsci.com |

| Mass Range Scanned | 30-500 amu | uw.edu.plmaxwellsci.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and LC-MS/MS

High-performance liquid chromatography-mass spectrometry (HPLC-MS) and its tandem version (LC-MS/MS) are powerful alternatives to GC-MS, particularly for the analysis of non-volatile, polar degradation products of this compound without the need for derivatization. maxwellsci.comnih.govnih.gov These techniques are adept at analyzing the hydrolysis products, such as alkyl methylphosphonic acids, directly in aqueous samples. nih.govoup.comcdc.gov

Packed capillary LC-ESI-MS (Electrospray Ionization) has been successfully used to detect and identify common organophosphorus agents and their impurities. nih.gov The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water. nih.govnih.gov ESI is a soft ionization technique that often results in the observation of the protonated or deprotonated molecular ion, providing clear molecular weight information. maxwellsci.commaxwellsci.com By adjusting the cone voltage in the mass spectrometer, controlled fragmentation can be induced to yield structurally informative product ions. nih.gov LC-MS/MS further enhances selectivity and sensitivity by selecting a specific precursor ion and analyzing its fragmentation products. nih.govmdpi.com

Table 2: Typical LC-MS Parameters for the Analysis of Organophosphorus Degradation Products

| Parameter | Value/Type | Source |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | nih.govoup.com |

| Column Type | Reversed-phase (e.g., C18) | nih.gov |

| Mobile Phase | Acetonitrile/Water gradient | nih.gov |

| Ionization Interface | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | maxwellsci.comnih.gov |

| Detection Mode | Negative or Positive Ion Mode | maxwellsci.comnih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Tandem MS (MS/MS) | nih.govnih.gov |

Capillary Electrophoresis (CE) and CE-MS

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org It is particularly well-suited for the analysis of charged species, such as the anionic hydrolysis products of this compound. CE offers advantages of high efficiency, short analysis times, and minimal sample consumption. bio-rad.commdpi.com

The coupling of CE with mass spectrometry (CE-MS) provides a powerful tool for the identification of unknown analytes in complex matrices. nih.gov Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral analytes. bio-rad.com For the analysis of organophosphorus compounds, CE methods have been developed that allow for the separation and detection of degradation products in various sample types. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed structural information and are invaluable for confirming the identity of this compound and for studying its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for hydrolysis studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for molecular structure elucidation. For fluorinated organophosphorus compounds, ¹⁹F NMR is particularly insightful. nih.govbeilstein-journals.org A key study on O-2-butyl methylphosphonofluoridate using ¹⁹F NMR revealed a doubling of the resonance signal. tandfonline.comscispace.com This observation was attributed to the presence of a 1:1 mixture of diastereoisomers, arising from the two chiral centers in the molecule (the phosphorus atom and the C-2 atom of the butyl group). tandfonline.comscispace.com This demonstrates the power of ¹⁹F NMR in studying the stereochemistry of these compounds.

Furthermore, NMR is an excellent tool for monitoring reaction kinetics, such as hydrolysis. tandfonline.comscispace.com By acquiring spectra over time, the disappearance of the P-F signal and the appearance of new signals corresponding to hydrolysis products can be quantified, providing rates of reaction and insights into the degradation mechanism. beilstein-journals.orgtandfonline.com Both ¹⁹F and ³¹P NMR can be used to quantify the parent compound and its metabolites in a single, non-destructive analysis. nih.gov

Table 3: NMR Spectroscopy Applications for this compound

| Nucleus | Application | Key Findings/Information | Source |

|---|---|---|---|

| ¹⁹F | Stereochemical Analysis | Doubling of resonance signals indicates the presence of diastereoisomers. | tandfonline.comscispace.com |

| ¹⁹F | Hydrolysis Studies | Monitors the cleavage of the P-F bond by observing the disappearance of the corresponding signal. | beilstein-journals.orgtandfonline.comscispace.com |

| ³¹P | Structural Characterization | Provides information about the phosphorus environment and can distinguish between the parent compound and its phosphorus-containing degradation products. | nih.gov |

| ¹H | Structural Elucidation | Confirms the structure of the butyl and methyl groups attached to the phosphonate (B1237965) core. | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Degradation Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. lbl.govmdpi.com It is particularly useful for monitoring the degradation of this compound, as the process involves distinct changes in chemical bonds. researchgate.net The hydrolysis of the P-F bond and the P-O-butyl ester bond leads to the formation of P-OH and P=O groups, which have characteristic absorption bands in the infrared spectrum.

By coupling GC with FTIR (GC-FTIR), it is possible to obtain vapor-phase infrared spectra of separated components, which aids in their identification. nih.gov Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive technique that can be used to study the adsorption and decomposition of organophosphorus compounds on surfaces. For instance, studies on related compounds have shown the disappearance of P-F and P-O-C stretches and the appearance of bands corresponding to isopropyl methylphosphonic acid (IMPA) upon adsorption on TiO₂ surfaces, indicating hydrolysis. figshare.com The subsequent photocatalytic degradation could also be monitored by observing changes in the IR spectrum. figshare.com The formation of carbonyl groups (from aldehydes, ketones, carboxylic acids) during oxidative degradation can be readily detected by the appearance of strong absorption bands in the 1700-1785 cm⁻¹ region. lbl.gov

Table 4: Key FTIR Absorption Bands for Monitoring Degradation

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Significance in Degradation Monitoring |

|---|---|---|

| P=O Stretch | 1250 - 1350 | Changes in this band can indicate alterations in the phosphorus environment. |

| P-O-C Stretch | 950 - 1050 | Disappearance indicates hydrolysis of the ester bond. |

| P-F Stretch | 800 - 900 | Disappearance indicates hydrolysis of the fluoride (B91410) group. |

| O-H Stretch (from P-OH) | 2500 - 3300 (broad) | Appearance indicates hydrolysis to phosphonic acid. |

Derivatization Chemistry for Enhanced Analytical Detection

The analysis of this compound and its related degradation products, particularly the highly polar and non-volatile alkylphosphonic acids, presents significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). To overcome these limitations, derivatization chemistry is employed to convert these analytes into more volatile and thermally stable derivatives, thereby enhancing their chromatographic performance and detection sensitivity. The primary derivatization strategies involve silylation and alkylation.

Silylation is a widely utilized technique in which a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), is introduced to the analyte. nih.govnih.gov This process effectively masks the polar functional groups of the phosphonic acids, reducing their polarity and increasing their volatility for GC-MS analysis. nih.gov

Alkylation, particularly methylation, is another crucial derivatization method. Reagents like diazomethane (DM) and trimethylsilyldiazomethane (TMS-DM) are commonly used to convert the phosphonic acids into their corresponding methyl esters. nih.gov This transformation yields derivatives with improved chromatographic characteristics suitable for GC-MS analysis. nih.gov For instance, a method developed by the Centers for Disease Control and Prevention (CDC) utilized diazomethane for the methylation of phosphonic acids that result from the degradation of several nerve agents, including Sarin (B92409) and Soman (B1219632). nih.gov

These derivatization reactions are pivotal for the effective detection of nerve agent degradation products, which in turn allows for the retrospective identification of the original organophosphorus nerve agent (OPNA). plos.orgspectroscopyonline.comresearchgate.net The choice of derivatization reagent and reaction conditions can be optimized to achieve high reaction yields and enhance the ionization efficiency of the resulting products, leading to lower limits of detection.

Table 1: Common Derivatization Reagents for Methylphosphonofluoridate Degradation Products

| Derivatization Method | Reagent Class | Common Reagents | Purpose |

|---|---|---|---|

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Increases volatility and thermal stability for GC-MS by replacing acidic protons with silyl groups. |

| Alkylation | Alkylating Agents | Diazomethane (DM), Trimethylsilyldiazomethane (TMS-DM), Pentafluorobenzyl bromide (PFBBr) | Converts polar phosphonic acids into less polar and more volatile esters for improved chromatographic analysis. |

Sensor Technologies and Rapid Detection Systems

The development of rapid, sensitive, and selective detection systems for methylphosphonofluoridates is crucial for on-site screening and timely response. Sensor technologies offer a promising alternative to traditional laboratory-based methods by providing real-time or near-real-time detection capabilities. These systems often utilize colorimetric, fluorescent, or biological recognition elements.

Colorimetric Indicators

Colorimetric sensors provide a simple and often visual method for the detection of organophosphorus compounds. These indicators typically involve a chemical reaction that produces a distinct color change in the presence of the target analyte. dtic.milmdpi.com As a low-cost screening method, colorimetric indicators require minimal user training and can provide rapid information. dtic.mil

One approach involves enzyme-based reactions. For example, a colorimetric dipstick has been developed based on the inhibition of acetylcholinesterase (AChE). nih.gov In the absence of an inhibitor, AChE hydrolyzes acetylcholine to produce acetic acid, which lowers the pH and causes a pH indicator on the dipstick to change color. nih.gov When a methylphosphonofluoridate is present, it inhibits the enzyme, preventing the pH change and thus indicating a positive result. nih.gov

Other methods utilize specific molecular probes that undergo a color change upon direct reaction with the nerve agent or its simulants. dtic.mil For instance, some indicators are designed to react with the fluorophosphate group, triggering a two-step process that results in a visible color change from clear to green and then to pink, which helps to reduce false-positive results. dtic.mil Another example is a rhodamine-based chemosensor that facilitates a spirolactam ring-opening upon phosphorylation, leading to the development of a highly colored and fluorescent species from an initially colorless compound. nih.gov

Fluorescence-Based Detection Methods

Fluorescence-based detection offers high sensitivity and rapid response times for the detection of methylphosphonofluoridates. nih.gov These methods rely on fluorescent probes that exhibit a change in their fluorescence properties—either enhancement ("turn-on") or quenching ("turn-off")—upon interaction with the target compound. mdpi.com

Many fluorescent sensors are designed to react with nerve agent simulants like diethyl chlorophosphate (DCP). mdpi.comnih.gov For example, a probe based on an isophorone fluorophore can rapidly respond to DCP, resulting in a significant "turn-on" fluorescence signal that can be detected within seconds. mdpi.com The detection mechanism often involves a nucleophilic attack from the probe onto the phosphorus center of the organophosphate, leading to a change in the electronic structure of the fluorophore.

Another sophisticated approach utilizes the concept of excited-state intramolecular proton transfer (ESIPT) suppression. nih.gov A probe designed with this mechanism can selectively detect the tabun simulant diethylcyanophosphonate (DCNP) with a "turn-on" fluorescence response, distinguishing it from other G-series nerve agent simulants. nih.gov Furthermore, fluorescent sensor arrays, which consist of multiple fluorescent probes, can be used to detect and differentiate various organophosphorus compounds by analyzing the pattern of fluorescence changes across the array. mdpi.com

Biosensor Applications in Detection

Biosensors leverage the high specificity and efficiency of biological molecules for the detection of chemical compounds. For methylphosphonofluoridates, enzyme-based biosensors are the most common, primarily utilizing acetylcholinesterase (AChE) or organophosphorus hydrolase (OPH).

AChE-based biosensors operate on the principle of enzyme inhibition. nih.gov The organophosphorus compound inhibits the catalytic activity of AChE, and this inhibition is measured and correlated to the analyte concentration. nih.gov These biosensors often employ electrochemical transducers, where the enzymatic activity is monitored by measuring changes in current or potential. nih.govnih.govacs.org To enhance sensitivity and stability, various nanomaterials such as carbon nanotubes, graphene, and transition metal carbides are used to immobilize the enzyme on the electrode surface. plos.orgnih.govacs.org

In contrast, OPH-based biosensors provide a more direct detection method. drugbank.com The OPH enzyme catalyzes the hydrolysis of organophosphorus compounds, and the products of this reaction can be electrochemically detected. nih.govdrugbank.com For example, a flow-injection system with an OPH-biosensor detector can offer a rapid, sensitive, and selective response to organophosphorus nerve agents. nih.gov Flexible, tattoo-based electrochemical biosensors incorporating OPH have also been developed for the vapor-phase detection of nerve agent simulants, demonstrating the potential for wearable and real-time monitoring devices. tandfonline.com Additionally, zirconia nanoparticles have been used as selective sorbents in electrochemical sensors due to their strong affinity for the phosphoric group in organophosphates. acs.org

Table 2: Comparison of Sensor Technologies for Methylphosphonofluoridate Detection

| Sensor Type | Principle of Operation | Advantages | Examples of Analytes/Simulants Detected |

|---|---|---|---|

| Colorimetric Indicators | Enzyme inhibition leading to pH change; Direct chemical reaction causing color change. | Simple, low-cost, visual detection, rapid screening. | Paraoxon, Sarin, VX, Diisopropylfluorophosphate (DFP), Diethylcyanophosphonate (DCNP). |

| Fluorescence-Based | Fluorescence quenching or enhancement ("turn-on") upon reaction with the analyte. | High sensitivity, rapid response, potential for array-based detection. | Diethyl chlorophosphate (DCP), Diethylcyanophosphonate (DCNP), Dimethyl methylphosphonate (B1257008) (DMMP). |

| Biosensors (AChE) | Inhibition of acetylcholinesterase activity by the organophosphorus compound. | High specificity, high sensitivity. | Dichlorvos, Paraoxon. |

| Biosensors (OPH) | Direct enzymatic hydrolysis of the organophosphorus compound to produce a detectable signal. | Direct detection, can be used in flow-injection systems, potential for wearable sensors. | Paraoxon, Methyl parathion, Diisopropylfluorophosphate (DFP). |

Forensic Analytical Chemistry of Methylphosphonofluoridate Degradation Products

In forensic investigations concerning the alleged use of nerve agents, the detection of the parent compound is often difficult due to its high reactivity and rapid degradation in the environment and biological systems. nih.gov Therefore, forensic analysis typically focuses on the identification of their more stable hydrolysis products, such as alkyl methylphosphonic acids (AMPAs). nih.gov The presence of these degradation products can serve as unambiguous evidence of nerve agent exposure. nih.govmdpi.com

The primary degradation pathway for G-series nerve agents like Sarin (isopropyl methylphosphonofluoridate) and Soman (pinacolyl methylphosphonofluoridate) involves the hydrolysis of the P-F bond, leading to the formation of the corresponding alkyl methylphosphonic acid (e.g., isopropyl methylphosphonic acid from Sarin). researchgate.net These initial hydrolysis products can further degrade, albeit much more slowly, to methylphosphonic acid (MPA). spectroscopyonline.com

Due to the high polarity and low volatility of these acidic degradation products, their analysis by GC-MS is challenging without a derivatization step. researchgate.net As discussed in section 6.3, silylation or alkylation is necessary to convert them into volatile derivatives suitable for GC-MS analysis. nih.gov This derivatization is a critical step in the forensic identification process.

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative that can often analyze these polar compounds without derivatization, though specialized chromatographic techniques may be required for optimal separation and sensitivity. researchgate.net Both GC-MS and LC-MS are powerful tools in forensic chemistry for the unambiguous identification of nerve agent degradation products in various environmental and biological matrices. nih.gov The retrospective identification of these specific degradation products provides crucial forensic evidence for confirming the use of a particular nerve agent. mdpi.com

Theoretical and Computational Studies of Butyl Methylphosphonofluoridate Systems

Quantum Mechanical and Molecular Dynamics Simulations of Reactivity

The reactivity of Butyl methylphosphonofluoridate and its analogs is a key area of interest, particularly concerning their hydrolysis and interaction with biological targets. Quantum mechanical (QM) methods are essential for describing the electronic changes that occur during chemical reactions, such as bond formation and cleavage. For instance, density functional theory (DFT) has been employed to study the hydrolysis of G-series agents, providing insights into the reaction mechanisms and the influence of various nucleophiles. researchgate.net

Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of these molecules over time. Reactive force fields, such as ReaxFF, have been developed to bridge the gap between QM and classical MD by allowing for the simulation of chemical reactions in large, complex systems. acs.orgnih.gov While direct ReaxFF studies on this compound are not abundant in the literature, the methodology has been successfully applied to its simulants, like dimethyl methylphosphonate (B1257008) (DMMP). nih.govacs.org These simulations can reveal reaction pathways, identify transient intermediates, and calculate reaction rates under various conditions.

A combined QM/MM (Quantum Mechanics/Molecular Mechanics) approach is particularly powerful for studying the reactivity of these agents in a biological environment, such as the active site of an enzyme. In these models, the reactive center (e.g., the organophosphate and key amino acid residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. This hybrid approach provides a balance between accuracy and computational cost, enabling the study of complex enzymatic reactions.

| Computational Method | Application to Reactivity Studies | Key Findings for Related Compounds |

| Density Functional Theory (DFT) | Investigation of hydrolysis and nucleophilic attack mechanisms. | Predicts reaction thermochemistry and pathways for the reaction of nerve agents with model nucleophiles. researchgate.net |

| ReaxFF Molecular Dynamics | Simulation of chemical reactions in condensed phases, including decomposition and surface interactions. | Elucidates the adsorption and reaction of DMMP on hydrated silica (B1680970) surfaces, identifying key chemical interactions. nih.govacs.org |

| QM/MM Simulations | Modeling of enzymatic reactions, such as the inhibition of acetylcholinesterase. | Provides detailed mechanistic insights into the phosphonylation of acetylcholinesterase by agents like soman (B1219632). |

Ab Initio and Density Functional Theory (DFT) Investigations of Molecular Structure and Interactions

Ab initio and Density Functional Theory (DFT) methods are fundamental tools for the precise calculation of the molecular structure and electronic properties of this compound and its congeners. These first-principles approaches solve the electronic Schrödinger equation to provide detailed information about molecular geometries, vibrational frequencies, and the nature of intermolecular interactions.

While specific DFT studies on this compound are limited, extensive research on the closely related G-series agent, soman (GD), provides a reliable framework for understanding its properties. For example, DFT calculations using the EDF2 functional with a 6-311++G** basis set have been shown to accurately predict the infrared spectra of G-series agents in the gas phase. nih.gov Such studies are crucial for developing detection technologies. When modeling hydrated species, a different basis set, 6-31G(2df, 2p), has been found to be more suitable, highlighting the importance of accounting for environmental effects. nih.gov

These computational methods also allow for the investigation of non-covalent interactions, which are critical for understanding how these molecules interact with their surroundings, including atmospheric water molecules or host molecules in detection and decontamination systems. Analysis of the molecular electrostatic potential (MEP) can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, offering insights into its reactivity.

Recent molecular dynamics simulations of G-series agents, including sarin (B92409), soman, and tabun, have further contributed to understanding their physicochemical properties at a molecular level. nih.gov These simulations provide data on thermodynamic parameters and molecular interactions that are vital for refining detection and neutralization strategies. nih.gov

Below is a table summarizing key molecular properties for soman (a close analog of this compound) that can be determined using DFT methods.

| Property | Description | Relevance |

| Optimized Molecular Geometry | The lowest energy three-dimensional arrangement of atoms, including bond lengths and angles. | Provides the fundamental structure from which other properties are calculated. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds and angles vibrate, corresponding to peaks in the infrared (IR) spectrum. | Crucial for the identification and detection of the compound using spectroscopic methods. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Indicates regions of positive and negative potential, predicting sites for intermolecular interactions and chemical reactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. The energy gap between them is a measure of chemical reactivity. | Helps to understand the electronic properties and reactivity of the molecule. |

Modeling of Enzyme-Substrate Interactions and Phosphonylation Mechanisms

The primary toxic mechanism of this compound and other organophosphorus nerve agents is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. Computational modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, has been instrumental in elucidating the intricate details of how these inhibitors interact with the enzyme's active site and the subsequent phosphonylation process.

Due to the extreme toxicity of these agents, direct experimental studies of the enzyme-inhibitor complex at an atomic level are challenging. Computational simulations provide a safe and powerful alternative to map out the entire reaction pathway. A landmark study employing Born-Oppenheimer ab initio QM/MM molecular dynamics with umbrella sampling has detailed the covalent inhibition of AChE by soman, a close structural analog of this compound. acs.orgnih.gov

These simulations reveal a multi-step process:

Initial Binding and Non-covalent Interactions: The inhibitor first enters the active site gorge of AChE. Its alkyl side chain forms hydrophobic interactions with aromatic residues, while the phosphonyl oxygen establishes hydrogen bonds with the enzyme's oxyanion hole. acs.orgnih.gov This initial binding correctly orients the inhibitor for the subsequent reaction.

Phosphonylation Reaction: The catalytic triad (B1167595) of AChE (Ser200, His440, and Glu327) initiates the reaction. His440 acts as a general base, abstracting a proton from the hydroxyl group of Ser200. acs.orgnih.gov The now highly nucleophilic oxygen of Ser200 attacks the phosphorus atom of the organophosphate. llnl.gov This leads to the formation of a transient, high-energy pentacovalent phosphonate (B1237965) intermediate. nih.gov

Leaving Group Expulsion: The reaction proceeds with the cleavage of the P-F bond and the expulsion of the fluoride (B91410) ion. This elimination step is stabilized by other residues within the active site, such as Tyr121. researchgate.net The result is a stable, covalently phosphonylated enzyme that is no longer capable of its normal biological function.

Molecular dynamics simulations have also been used to study the conformational changes induced in human AChE upon binding with soman and to investigate the role of specific active-site residues in the subsequent "aging" process, where the inhibited enzyme undergoes further dealkylation to become irreversibly inhibited. nih.govllnl.gov

| Stage of Interaction | Key Molecular Events | Computational Method |

| Enzyme-Substrate Binding | Entry into the active site gorge, formation of hydrogen bonds and hydrophobic interactions. | Molecular Dynamics (MD) |

| Phosphonylation | Nucleophilic attack by Ser200, formation of a pentacovalent intermediate, expulsion of the fluoride leaving group. | QM/MM Molecular Dynamics |

| Aging Process | Dealkylation of the phosphonylated enzyme, leading to irreversible inhibition. | Molecular Dynamics (MD) |

These computational studies provide a detailed, dynamic picture of the inhibition mechanism, offering critical insights for the design of more effective reactivators and antidotes.

Computational Prediction of Degradation Pathways and Kinetics

Understanding the environmental fate of this compound is crucial for assessing its persistence and developing effective decontamination strategies. Computational methods offer a predictive framework for identifying potential degradation pathways and estimating their reaction kinetics, complementing experimental degradation studies.

While specific computational studies on the degradation of this compound are not extensively documented, methodologies developed for other xenobiotics can be applied. Computational frameworks like the Biocatalysis/Biodegradation Database and Pathway Prediction System (BBD/PPS) can be used to predict plausible biodegradation routes by applying known microbial enzymatic reactions to the target molecule. These systems generate reaction networks of potential metabolites.

More detailed mechanistic insights into abiotic degradation, such as hydrolysis, can be obtained using quantum mechanical calculations. DFT can be used to model the reaction of this compound with water or other nucleophiles present in the environment. By calculating the activation energies and reaction enthalpies for different potential pathways (e.g., attack at the phosphorus center leading to P-F bond cleavage or attack at the carbon of the butyl group leading to dealkylation), the most likely degradation routes can be identified.

For instance, studies on the photocatalytic degradation of related organophosphorus compounds have proposed degradation schemes based on the identification of intermediate products. nih.gov Computational modeling can be used to support and refine these proposed pathways by evaluating the thermodynamic and kinetic feasibility of each step.

The kinetics of degradation can also be modeled computationally. Transition state theory, combined with activation energies derived from QM calculations, can be used to estimate reaction rate constants. While these calculations provide valuable estimates, they are often performed in the gas phase or with simplified solvent models. Therefore, for more accurate predictions, it is important to consider the effects of the specific environmental matrix (e.g., soil, water) on the degradation process.

| Computational Approach | Information Provided | Relevance to Degradation of this compound |

| Biodegradation Prediction Systems (e.g., BBD/PPS) | Generates networks of plausible enzymatic degradation pathways and products. | Predicts how microorganisms in the environment might break down the compound. |

| Quantum Mechanics (DFT) | Calculates reaction energies and activation barriers for specific chemical reactions (e.g., hydrolysis). | Elucidates the mechanisms of abiotic degradation and identifies the most favorable pathways. |

| Transition State Theory | Estimates reaction rate constants from calculated activation energies. | Provides a quantitative prediction of how quickly the compound will degrade under specific conditions. |

These computational tools, when used in conjunction with experimental data, can provide a comprehensive understanding of the environmental persistence and degradation of this compound.

Supramolecular Complexation Modeling

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is highly relevant to the development of systems for the detection and sequestration of this compound. Computational modeling plays a key role in designing and understanding host-guest complexes, where a host molecule can selectively bind the target organophosphate.

DFT calculations are well-suited for studying the complexation of this compound with various host molecules, such as cyclodextrins, calixarenes, or specifically designed molecular cages. These calculations can predict the geometry of the host-guest complex, the binding energy, and the nature of the intermolecular forces responsible for complexation (e.g., hydrogen bonding, van der Waals forces, hydrophobic interactions).

For example, theoretical studies on the inclusion of the related G-series agent soman (GD) into β-cyclodextrin have provided valuable insights into the binding modes and the factors governing complex stability. nih.gov Such studies can elucidate the preferential binding of certain stereoisomers and guide the design of cyclodextrin (B1172386) derivatives with enhanced affinity and selectivity. nih.gov

Molecular dynamics simulations can complement these static DFT calculations by providing a dynamic picture of the complexation process. MD can be used to study the entry and exit of the guest molecule from the host's cavity and to assess the conformational flexibility of the complex. Furthermore, by calculating the potential of mean force (PMF) for the binding process, the free energy of binding can be determined, which is a more accurate measure of the complex's stability in solution than the gas-phase binding energies typically obtained from DFT.

The insights gained from these computational models are invaluable for the rational design of new materials for chemical warfare agent sensing and decontamination. By understanding the principles of molecular recognition at a fundamental level, it is possible to create host systems that are highly tailored for the selective capture of this compound.

| Host Molecule Type | Computational Method | Information Gained |

| Cyclodextrins | DFT, PM6, Molecular Mechanics | Binding modes, diastereoisomer-specific affinities, complex stability. nih.gov |

| Calixarenes | DFT, Molecular Mechanics | Complex stoichiometry, binding affinities, role of hydrophobic effects. |

| Custom Molecular Cages | DFT | Prediction of binding energies and geometries for novel host structures. |

Concluding Perspectives and Future Research Directions

Current Gaps in Understanding Butyl Methylphosphonofluoridate Chemistry

A significant gap in the current understanding of this compound and related organophosphorus (OP) compounds lies in the detailed mechanisms of their interactions with various materials and biological systems at the molecular level. While the general toxicity mechanism of inhibiting acetylcholinesterase is known, the nuanced interactions that dictate the speed and efficacy of this inhibition, as well as the factors influencing the aging process of the enzyme-adduct, require further elucidation. nih.govnih.gov The precise kinetics and thermodynamics of hydrolysis under a broader range of environmental conditions, including varying pH, temperature, and the presence of different catalysts or inhibitors, are not fully characterized. chemrxiv.org Furthermore, understanding the complete degradation pathways in complex environmental matrices, such as soil and various water sources, remains an area for active investigation. nih.govoup.com

Another area with knowledge gaps is the chiroptical properties and the differential behavior of its enantiomers. nih.gov The synthesis of this compound results in a racemic mixture, and it is established that the enantiomers of similar nerve agents exhibit different levels of toxicity. nih.gov A deeper understanding of the stereospecific interactions with enzymes and other molecules could inform the development of more effective countermeasures and decontamination strategies.

Emerging Methodologies for Synthesis and Analysis

The synthesis of this compound and its analogs is a well-established process, often involving the reaction of a corresponding methylphosphonyl dihalide with an alcohol. nih.gov However, emerging methodologies are focusing on greener and more efficient synthetic routes, minimizing the use of hazardous reagents and byproducts.